D-2'-Deoxyribofuranosyl-3-guanylurea (alpha/beta-Mixture)
Overview
Description
D-2’-Deoxyribofuranosyl-3-guanylurea (α/β-Mixture) is a compound used in the synthesis of N4-alkyl-5-azacytidines as mutagenic agents . It can be obtained from 5-Aza-2’-deoxy Cytidine, which can be used as a cancer treatment, particularly to inhibit the growth of pancreatic endocrine tumor cell lines .
Synthesis Analysis
D-2’-Deoxyribofuranosyl-3-guanylurea (α/β-Mixture) is synthesized from 5-Aza-2’-deoxy Cytidine . It is used in the synthesis of N4-alkyl-5-azacytidines, which are known to be mutagenic agents .Molecular Structure Analysis
The molecule contains a total of 29 atoms; 14 Hydrogen atoms, 7 Carbon atoms, 4 Nitrogen atoms, and 4 Oxygen atoms . It has 15 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 1 five-membered ring, 1 guanidine derivative, 2 primary amines (aliphatic), 2 hydroxyl groups, 1 primary alcohol, 1 secondary alcohol, and 1 ether .Scientific Research Applications
Chemical Stability and Decomposition
D-2'-Deoxyribofuranosyl-3-guanylurea, as a decomposition product of decitabine, has been extensively studied for its chemical stability. In alkaline solutions, it undergoes a reversible decomposition process, forming various intermediates and byproducts (Lin, Momparler, & Rivard, 1981). The characterization of these decomposition products is crucial for understanding the pharmacokinetics and clinical development of related drugs like decitabine (Liu et al., 2006).
Environmental Impact and Biodegradation
Studies have identified the presence of guanylurea, a related compound, in wastewater and its accumulation due to poor biodegradation. For instance, the microbial degradation of guanylurea was explored using Pseudomonas mendocina, offering insights into potential bioremediation strategies (Tassoulas et al., 2021).
Thermal Decomposition Analysis
The thermal decomposition behavior of N-guanylurea-dinitramide (GUDN), a compound structurally related to D-2'-Deoxyribofuranosyl-3-guanylurea, has been investigated using various methods like theoretical simulations and mass spectrometry. This research is significant for understanding the safety and stability of materials in practical applications (Jiang et al., 2021).
properties
IUPAC Name |
1-(diaminomethylidene)-3-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4O4/c8-6(9)11-7(14)10-5-1-3(13)4(2-12)15-5/h3-5,12-13H,1-2H2,(H5,8,9,10,11,14)/t3-,4+,5?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGUQMXPKKFTIJO-PYHARJCCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1NC(=O)N=C(N)N)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](OC1NC(=O)N=C(N)N)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(diaminomethylidene)-3-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]urea | |
CAS RN |
570410-72-9 | |
Record name | 570410-72-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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